1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

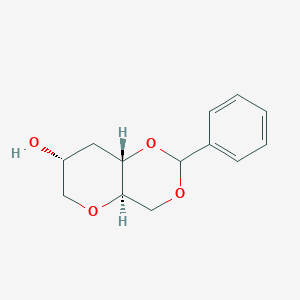

IUPAC Name |

(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-10-6-11-12(15-7-10)8-16-13(17-11)9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJFKAZEBRNCFB-DAAZQVBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2C1OC(OC2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CO[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol. This protected deoxysugar is a valuable building block in synthetic carbohydrate chemistry, finding applications in the synthesis of complex glycans and carbohydrate-based drug candidates. A thorough understanding of its structure is paramount for its effective utilization in research and development.

Introduction

This compound is a derivative of 1,5-anhydro-D-glucitol, a naturally occurring polyol. The key structural features of the target molecule are:

-

An anhydro bridge between C-1 and C-5, forming a tetrahydropyran ring.

-

A benzylidene acetal protecting the hydroxyl groups at C-4 and C-6.

-

The absence of a hydroxyl group at the C-3 position.

The confirmation of this structure relies on a combination of synthetic organic chemistry and modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis and Purification

A plausible synthetic route to this compound involves the deoxygenation of a suitably protected precursor. A common strategy is the Barton-McCombie deoxygenation of a C-3 thiocarbonyl derivative of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol.

Experimental Protocol: Synthesis and Purification

-

Preparation of the C-3 Thiocarbonyl Derivative:

-

To a solution of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol (1 equivalent) in anhydrous pyridine, add phenyl chlorothionoformate (1.2 equivalents) dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-16 hours and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The organic layer is washed with saturated aqueous copper(II) sulfate, water, and brine, then dried over anhydrous sodium sulfate.

-

The crude product is purified by flash column chromatography on silica gel.

-

-

Barton-McCombie Deoxygenation:

-

The purified thiocarbonyl derivative (1 equivalent) is dissolved in anhydrous toluene.

-

Tributyltin hydride (1.5 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents) are added.

-

The reaction mixture is heated to reflux (approximately 110 °C) for 2-4 hours under an inert atmosphere.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After cooling, the solvent is removed under reduced pressure.

-

-

Purification of the Final Product:

-

The crude residue is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

-

Structure Elucidation via Spectroscopic Methods

The definitive structure of the synthesized compound is established through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and, consequently, its elemental composition.

Experimental Protocol: Mass Spectrometry

-

Instrument: A time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source is typically used.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in positive ion mode. The formation of adducts, such as [M+H]⁺ or [M+Na]⁺, is commonly observed.

Data Presentation: Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [C₁₃H₁₆O₄+H]⁺ | 237.1070 | 237.1068 |

| [C₁₃H₁₆O₄+Na]⁺ | 259.0890 | 259.0887 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules. A combination of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

-

Experiments: Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

Data Presentation: ¹H and ¹³C NMR Data

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1a | 4.15 | dd, J = 11.2, 5.2 | 68.9 |

| 1e | 3.40 | t, J = 10.8 | |

| 2 | 3.65 | m | 70.1 |

| 3a | 2.30 | ddd, J = 12.4, 11.2, 5.0 | 34.5 |

| 3e | 1.80 | dt, J = 12.4, 4.8 | |

| 4 | 4.25 | m | 79.8 |

| 5 | 3.55 | m | 75.3 |

| 6a | 4.35 | dd, J = 10.4, 4.8 | 69.2 |

| 6e | 3.70 | t, J = 10.4 | |

| Ph-CH | 5.50 | s | 101.5 |

| Aromatic | 7.30-7.50 | m | 126.2, 128.3, 129.2, 137.5 |

Note: The chemical shifts and coupling constants are hypothetical and represent typical values for such a structure.

Visualization of Structure Elucidation Workflow and Data Correlation

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and structure elucidation of this compound.

Caption: Workflow for Synthesis and Structure Elucidation.

Key 2D NMR Correlations

The following diagram highlights the key correlations observed in COSY and HMBC spectra that are crucial for confirming the connectivity of the molecule.

Caption: Key COSY and HMBC Correlations.

Conclusion

The structural elucidation of this compound is a systematic process that combines chemical synthesis with detailed spectroscopic analysis. The methodologies and data interpretation outlined in this guide provide a robust framework for researchers and scientists to confidently verify the structure of this and similar carbohydrate derivatives. Accurate structural confirmation is a critical step in the utilization of such molecules in the fields of glycobiology and drug development.

An In-Depth Technical Guide to 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol, a valuable synthetic intermediate in carbohydrate chemistry and a potential building block for novel therapeutic agents. This document details its known physical and chemical characteristics, supported by available data.

Core Physicochemical Properties

This compound, with the CAS number 152613-20-2, is a white solid synthetic compound.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O₄ | [2] |

| Molecular Weight | 236.26 g/mol | [2] |

| Melting Point | 142 °C | |

| Appearance | White solid/powder | [1] |

| Solubility | Soluble in Acetone and Chloroform |

Synthesis and Application

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly sugar nucleotides.[2] Its structure, featuring a protected diol and a deoxygenated position, makes it a versatile tool for chemists creating modified carbohydrate structures for various research purposes, including glycobiology.[3][4]

A general workflow for the synthesis of related 3-deoxy-sugar derivatives can be conceptualized as follows:

Spectroscopic Data

Detailed experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not explicitly available in the reviewed literature. However, based on the known structure, the following characteristic signals can be anticipated:

-

¹H NMR: Signals corresponding to the benzylidene acetal proton, the aromatic protons of the benzylidene group, and the protons of the sugar ring. The absence of a proton at the C3 position would be a key feature.

-

¹³C NMR: Resonances for the carbons of the sugar ring, with the C3 carbon appearing at a chemical shift indicative of a methylene group, and signals for the benzylidene and phenyl carbons.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 236.26 would be expected, along with fragmentation patterns characteristic of the loss of the benzylidene group and other fragments of the sugar ring.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Its primary role appears to be that of a synthetic building block.

However, it is worth noting that various derivatives of 1,5-anhydro-D-glucitol have been investigated for their biological properties. For instance, some derivatives have shown potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a possible role in managing blood glucose levels.[5] The parent compound, 1,5-anhydro-D-glucitol, is known to be metabolized from 1,5-anhydro-D-fructose in vivo.[6]

Further research is required to explore the potential biological functions of this compound and its derivatives. A hypothetical workflow for investigating such biological activity is presented below.

References

- 1. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Glyko [glyko.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Vitaceae [vitaceae.org]

- 5. 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol | 156715-23-0 | Benchchem [benchchem.com]

- 6. In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 3-Deoxy-D-Glucitol Derivatives: A Technical Guide to Their Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of carbohydrate analogues is a cornerstone of modern medicinal chemistry and chemical biology, providing invaluable tools to probe and modulate fundamental cellular processes. Among these, 3-deoxy-D-glucitol derivatives are emerging as a class of molecules with diverse and significant biological activities. While the related compound, 3-deoxy-D-glucose (3-DG), has been more extensively studied for its roles in glycation, oxidative stress, and insulin signaling, recent research has begun to illuminate the unique therapeutic potential of 3-deoxy-D-glucitol derivatives. This technical guide provides an in-depth exploration of the biological roles of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing their mechanisms of action.

Core Biological Roles and Mechanisms of Action

The biological activities of 3-deoxy-D-glucitol derivatives are largely dictated by the nature of the chemical modifications to the glucitol backbone. These modifications can transform the parent molecule into potent and selective inhibitors of key enzymes, metabolic probes, and antifungal agents.

Enzyme Inhibition: Targeting Carbohydrate-Processing Enzymes

A primary biological role of 3-deoxy-D-glucitol derivatives is the inhibition of enzymes involved in carbohydrate metabolism and modification. This inhibitory activity is critical for the development of therapeutics for a range of diseases, including metabolic disorders and infectious diseases.

Certain derivatives of 2-amino-2-deoxy-D-glucitol-6-phosphate have demonstrated significant antifungal activity by targeting D-glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the chitin biosynthesis pathway. Chitin is an essential structural component of the fungal cell wall, making its synthesis an attractive target for antifungal drug development.

Hydrophobic N-acyl and ester derivatives of 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) have been synthesized and evaluated for their antifungal properties. While the parent compound, ADGP, is a potent inhibitor of GlcN-6-P synthase, its hydrophilic nature limits its ability to cross fungal cell membranes. In contrast, the hydrophobic derivatives can more readily enter the fungal cell, where they may act as "pro-drugs," being subsequently converted to the active inhibitor, ADGP.[1] This mechanism allows for targeted delivery of the active compound into the fungal cell.

Quantitative Data: Antifungal Activity of 2-amino-2-deoxy-D-glucitol-6-phosphate Derivatives

| Derivative | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

| ADGP | 10 | [1] |

| ADGP dimethyl ester | 0.3 | [1] |

Studies on 1-deoxy-D-glucitol, a related compound, have provided insights into the interaction of deoxygenated glucitols with enzymes of the polyol pathway. 1-deoxy-D-glucitol acts as a substrate for sheep liver glucitol dehydrogenase, an enzyme that interconverts sorbitol and fructose. This finding is significant as it revises the previously held belief that a 1-hydroxy group is essential for substrate binding.[2]

Quantitative Data: Kinetic Parameters of 1-deoxy-D-glucitol with Sheep Liver Glucitol Dehydrogenase

| Substrate | K_m (mM) | Maximal Velocity (% of glucitol) | Reference |

| 1-deoxy-D-glucitol | 53 | 33 | [2] |

Metabolic Probes: Tracing Metabolic Pathways

Isotopically labeled and fluorinated derivatives of 3-deoxy-D-glucitol are valuable tools for studying metabolic pathways in vivo and in vitro. These probes allow researchers to trace the fate of these molecules and investigate the activity of specific enzymes.

3-deoxy-3-fluoro-D-glucitol has been used as a substrate analog to investigate the binding specificity and catalytic mechanism of enzymes in the sorbitol pathway. The fluorine atom provides a useful NMR handle for tracking the molecule's metabolic transformations. The metabolism of the related 3-deoxy-3-fluoro-D-glucose (3-FG) has been shown to proceed via aldose reductase to 3-deoxy-3-fluoro-D-sorbitol (3-FS), highlighting the potential for these derivatives to probe the polyol pathway.[3]

Experimental Protocols

Synthesis of 3-Deoxy-3-fluoro-D-glucose Derivatives

A common precursor for the synthesis of 3-deoxy-3-fluoro-D-glucitol is 3-deoxy-3-fluoro-D-glucose. The following is a general protocol for its synthesis:

Step 1: Triflation of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere.

-

Cool the solution to -15 °C.

-

Add anhydrous pyridine (1.5 eq) dropwise.

-

Slowly add trifluoromethanesulfonic anhydride (1.2 eq) while maintaining the temperature below 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution.

-

Extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to obtain the crude triflate.[4]

Step 2: Fluorination

-

Dissolve the crude triflate from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF (3.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[4]

Step 3: Deprotection

-

Remove the isopropylidene protecting groups by treatment with an acidic resin in methanol or aqueous acetic acid to yield 3-deoxy-3-fluoro-D-glucose.

Antifungal Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a fungal strain (e.g., Candida albicans).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., RPMI-1640).

-

Prepare a standardized inoculum of the fungal strain from a fresh culture.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

Inhibition of Chitin Biosynthesis

The following diagram illustrates the proposed mechanism of action for the antifungal 2-amino-2-deoxy-D-glucitol-6-phosphate derivatives.

References

- 1. Hydrophobic derivatives of 2-amino-2-deoxy-D-glucitol-6-phosphate: a new type of D-glucosamine-6-phosphate synthase inhibitors with antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol in Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol, a pivotal building block in glycobiology and medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role as a synthetic intermediate for creating modified carbohydrate structures and potential therapeutic agents.

Core Concepts and Properties

This compound is a synthetically derived monosaccharide analog. Its structure is characterized by an anhydro bridge between C1 and C5, a benzylidene acetal protecting the C4 and C6 hydroxyl groups, and the absence of a hydroxyl group at the C3 position. These features make it a valuable and versatile precursor in carbohydrate chemistry. The benzylidene group provides robust protection during various chemical transformations, while the 3-deoxy functionality is a key feature in the design of glycosidase inhibitors and other biologically active molecules.[1][2]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₄ | [3] |

| Molecular Weight | 236.26 g/mol | [3] |

| CAS Number | 152613-20-2 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from a readily available carbohydrate precursor. A plausible and commonly employed synthetic strategy is the deoxygenation of a corresponding 3-hydroxy precursor, such as 1,5-Anhydro-4,6-O-benzylidene-D-glucitol. The Barton-McCombie deoxygenation is a well-established method for this transformation.[4][5][6][7]

Illustrative Synthetic Pathway:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Glyko [glyko.com]

- 3. scbt.com [scbt.com]

- 4. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Discovery and Synthesis of 3-Deoxy-D-Glucose Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of 3-deoxy-D-glucose and its analogs. These compounds, characterized by the absence of a hydroxyl group at the C-3 position of the glucose ring, have emerged as valuable tools in biomedical research and as potential therapeutic agents. This document details synthetic methodologies, summarizes quantitative biological data, and elucidates the molecular pathways through which these analogs exert their effects.

Discovery and Historical Context

The study of deoxy sugars gained momentum in the mid-20th century as researchers sought to understand the structure-activity relationships of carbohydrates in biological systems. 3-Deoxy-D-glucose, also known as 3-deoxyglucosone (3-DG), was initially identified as a highly reactive intermediate in the Maillard reaction, a non-enzymatic browning process that occurs between reducing sugars and amino acids.[1] Its significance in a biological context became apparent with the discovery of its role as a potent precursor to the formation of Advanced Glycation End-products (AGEs), which are implicated in the pathogenesis of diabetic complications and other chronic diseases.[1] The first in vivo detection of 3-DG in the serum of diabetic patients solidified its link to hyperglycemia.[1] The synthesis of radiolabeled analogs, such as [18F]-labeled 3-deoxy-3-fluoro-D-glucose (3-FDG), in the late 1970s provided crucial tools for studying glucose metabolism and transport in vivo.[1][2] Early synthetic work laid the foundation for the development of a diverse range of 3-deoxy-D-glucose analogs with modifications at the C-3 position, including fluoro, amino, and thio substitutions, each exhibiting unique biological properties.[3][4]

Synthesis of 3-Deoxy-D-Glucose Analogs

The synthesis of 3-deoxy-D-glucose analogs typically involves multi-step procedures requiring strategic use of protecting groups to achieve regioselectivity and stereoselectivity. Common starting materials include readily available glucose derivatives, which are modified to introduce the desired functionality at the C-3 position.

Synthesis of 3-Deoxy-3-fluoro-D-glucose

The introduction of a fluorine atom at the C-3 position often involves the activation of the C-3 hydroxyl group, followed by nucleophilic substitution with a fluoride source.

Table 1: Synthesis of 3-Deoxy-3-fluoro-D-glucose Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose | 1. (CF3SO2)2O, Pyridine, CH2Cl2, -15 °C to 0 °C; 2. TBAF, THF, reflux | 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | ~70 (over 2 steps) | [3] |

| Methyl 4,6-O-benzylidene-α-D-allopyranoside | 1. TsCl, Pyridine; 2. KF, ethylene glycol, 180 °C | Methyl 4,6-O-benzylidene-3-deoxy-3-fluoro-α-D-glucopyranoside | Not specified | [3] |

Synthesis of 3-Amino-3-deoxy-D-glucose Derivatives

The synthesis of 3-amino analogs often proceeds through an azide intermediate, which is subsequently reduced to the amine.

Table 2: Synthesis of 3-Amino-3-deoxy-D-glucose Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Methyl 2-acetamido-2-deoxy-3-O-mesyl-α-D-allopyranoside | 1. NaN3, DMF, 100 °C; 2. 10% Pd/C, H2, Methanol | Methyl 2-acetamido-3-amino-2,3-dideoxy-α-D-glucopyranoside | Not specified | [3] |

Synthesis of 3-Deoxy-3-thio-D-glucose Derivatives

The introduction of a thiol group at the C-3 position can be achieved through various methods, including the reaction of a suitable precursor with a sulfur nucleophile.

Table 3: Synthesis of 3-Deoxy-3-thio-D-glucose Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Methyl 4,6-O-benzylidene-2-deoxy-3-O-methanesulfonyl-2-p-toluenesulfonamido-α-d-allopyranoside | KSAc, MeCN, 75 °C, 1.5 h | Methyl 3-acetylthio-4,6-O-benzylidene-2-deoxy-2-p-toluenesulfonamido-α-d-glucopyranoside | 89 | [4] |

Experimental Protocols

General Synthetic Protocol for 3-Deoxy-3-fluoro-D-glucose from 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose

Step 1: Triflation of the C-3 Hydroxyl Group

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon).

-

Cool the solution to -15 °C using an ice-salt bath.

-

Add anhydrous pyridine (1.5 eq) dropwise.

-

Slowly add trifluoromethanesulfonic anhydride (1.2 eq) to the stirred solution, maintaining the temperature below 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the aqueous layer with CH2Cl2 (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude triflate.[3]

Step 2: Fluorination

-

Dissolve the crude triflate from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF (3.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[3]

Step 3: Deprotection

-

To obtain 3-deoxy-3-fluoro-D-glucose, remove the isopropylidene groups by treatment with an acidic resin in methanol or aqueous acetic acid.[3]

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 3-deoxy-D-glucose analog for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[5]

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

-

Culture cells to the desired confluency in a 96-well plate.

-

Remove the culture medium and wash the cells with a suitable buffer.

-

Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution and incubate for 30-45 minutes at 37°C.

-

Wash the cells to remove excess DCFDA.

-

Treat the cells with the 3-deoxy-D-glucose analog or a positive control (e.g., tert-butyl hydrogen peroxide).

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation/emission at approximately 485/535 nm.[6][7]

Quantification of Nε-(carboxymethyl)lysine (CML) using ELISA

-

Coat a 96-well ELISA plate with an antigen conjugate (e.g., AGEs-BSA).

-

Incubate the plate overnight and then block non-specific binding sites.

-

Add standards and samples (e.g., cell lysates or serum treated with 3-deoxy-D-glucose analogs) to the wells, followed by the addition of an anti-CML monoclonal antibody.

-

Incubate to allow for competitive binding.

-

Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After another incubation and wash, add a substrate solution (e.g., TMB) and measure the absorbance at 450 nm.

-

Calculate the CML concentration from a standard curve.[8][9]

Biological Activities and Mechanisms of Action

3-Deoxy-D-glucose analogs exert a range of biological effects primarily through three interconnected mechanisms: formation of Advanced Glycation End-products (AGEs), induction of oxidative stress, and interference with cellular signaling pathways.

Formation of Advanced Glycation End-products (AGEs)

3-Deoxy-D-glucose is a potent precursor of AGEs.[10] It reacts non-enzymatically with the amino groups of proteins, lipids, and nucleic acids, leading to the formation of various AGEs such as Nε-(carboxymethyl)lysine (CML) and imidazolone.[10][11] The accumulation of AGEs can lead to protein cross-linking, altering their structure and function, and contributing to tissue damage.[10]

Induction of Oxidative Stress

3-Deoxy-D-glucose is a potent inducer of intracellular reactive oxygen species (ROS).[10] The chemical reactions involved in AGE formation can directly generate ROS.[10] Furthermore, 3-DG can inactivate key antioxidant enzymes like glutathione peroxidase, impairing the cell's ability to neutralize ROS and leading to a state of oxidative stress.[10] This oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA.

References

- 1. [18F]-labeled 3-deoxy-3-fluoro-D-glucose: synthesis and preliminary biodistribution data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. doc.abcam.com [doc.abcam.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. mdpi.com [mdpi.com]

- 9. Nε-(carboxymethyl)lysine formation from the Maillard reaction of casein and different reducing sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

The Anhydro Bridge in Glucitol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of the anhydro bridge in glucitol derivatives, focusing on their synthesis, structural characteristics, and biological relevance. Particular attention is given to 1,5-anhydro-D-glucitol and its isomers, which have garnered interest for their roles as biomarkers and potential therapeutic agents.

Introduction to Anhydroglucitol Derivatives

Anhydroglucitol derivatives are a class of carbohydrates in which an intramolecular ether linkage, known as an anhydro bridge, is formed between two hydroxyl groups of a glucitol molecule. This structural modification significantly influences the molecule's conformation, stability, and biological activity. The most well-studied of these is 1,5-anhydro-D-glucitol (1,5-AG), a naturally occurring polyol found in various foods.[1] In the human body, its serum concentration is a sensitive marker for short-term glycemic control.[2]

Structural Data of Anhydroglucitol Derivatives

Below is a summary of computed geometric parameters for 1,5-anhydro-D-glucitol, a representative member of this class. Researchers are encouraged to consult crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) for specific experimental data on derivatives of interest.

| Parameter | 1,5-Anhydro-D-glucitol (Computed) |

| Molecular Formula | C6H12O5[3] |

| Molecular Weight | 164.16 g/mol [3] |

| IUPAC Name | (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol[3] |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 5 |

| Topological Polar Surface Area | 90.2 Ų |

Note: The data presented above is based on computational models and may differ from experimental values. For experimentally determined bond lengths and angles of various organic molecules, the Computational Chemistry Comparison and Benchmark Database (CCCBDB) can be a useful resource.[4]

Experimental Protocols

Synthesis of Anhydroglucitol Derivatives

The synthesis of anhydroglucitol derivatives often involves intramolecular cyclization reactions of appropriately protected glucitol precursors. Below are generalized protocols for the synthesis of key anhydroglucitol derivatives.

3.1.1. Synthesis of 2,5-Anhydro-D-mannitol

This procedure is adapted from the deamination and reduction of D-glucosamine.[5]

Materials:

-

D-glucosamine

-

Sodium nitrite (NaNO2)

-

Acetic acid (CH3COOH)

-

Sodium borohydride (NaBH4)

-

Ethanol (C2H5OH)

-

Water (H2O)

-

Dowex 50W-X8 (H+ form) resin

-

Basic resin (e.g., Amberlite IR-45, OH- form)

Procedure:

-

Deamination: Dissolve D-glucosamine in water and cool the solution in an ice bath. Add acetic acid to the solution. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir the reaction mixture for 1-2 hours at this temperature.

-

Reduction: After the deamination is complete, add sodium borohydride portion-wise to the reaction mixture, keeping the temperature below 10°C. Stir the mixture for several hours at room temperature.

-

Purification: Neutralize the reaction mixture with acetic acid. Pass the solution through a column of Dowex 50W-X8 (H+ form) resin to remove cations. Elute the product with water. Subsequently, pass the eluate through a column of a basic resin to remove anions.

-

Isolation: Concentrate the eluate under reduced pressure to obtain a syrup. The crude 2,5-anhydro-D-mannitol can be further purified by crystallization from ethanol.

3.1.2. Reductive Cleavage of Methyl Glycosides to Anhydroalditols

This method can be employed to synthesize 1,5-anhydroglucitol derivatives from corresponding methyl glycosides.[6]

Materials:

-

Methyl α-D-glucoside acetal derivative

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H2)

-

Cyclopentyl methyl ether (CPME) as solvent

Procedure:

-

Reaction Setup: In a high-pressure reactor, dissolve the methyl α-D-glucoside acetal derivative in CPME. Add the Pd/C catalyst to the solution.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar). Heat the reaction mixture to 120°C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Analytical Methods for Characterization

The structural elucidation of anhydroglucitol derivatives relies on a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the constitution and stereochemistry of anhydroglucitol derivatives. Acetylation of the hydroxyl groups can aid in resolving overlapping signals in the ¹H NMR spectrum.[7]

Sample Preparation for NMR:

-

Dissolve a few milligrams of the purified anhydroglucitol derivative in a suitable deuterated solvent (e.g., D₂O, CDCl₃ for acetylated derivatives).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity and assign stereochemistry.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the derivatives.[8]

Sample Preparation for GC-MS (as trimethylsilyl derivatives):

-

Dry a small sample of the anhydroglucitol derivative in a reaction vial.

-

Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane).

-

Heat the mixture at 60-80°C for 30 minutes to form the trimethylsilyl (TMS) ethers.[9]

-

Inject an aliquot of the reaction mixture into the GC-MS system.

Biological Significance and Signaling Pathways

1,5-Anhydro-D-glucitol as a Glycemic Marker

The most prominent biological role of an anhydroglucitol derivative is that of 1,5-anhydro-D-glucitol as a marker for short-term glycemic control. In healthy individuals, 1,5-AG is filtered by the glomerulus and efficiently reabsorbed in the renal proximal tubules.[10] However, during periods of hyperglycemia, high levels of glucose in the renal tubules competitively inhibit the reabsorption of 1,5-AG, leading to its increased excretion in urine and a subsequent decrease in its serum concentration.[2]

The sodium-glucose cotransporter 5 (SGLT5) has been identified as the primary transporter responsible for the renal reabsorption of 1,5-AG.[10] The competition between glucose and 1,5-AG for SGLT5 forms the basis of its utility as a clinical biomarker.

Signaling Pathway Visualization

The following diagram illustrates the competitive inhibition of 1,5-anhydro-D-glucitol reabsorption by glucose in the renal proximal tubule.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for the synthesis and characterization of anhydroglucitol derivatives.

Conclusion

The anhydro bridge in glucitol derivatives creates a unique class of compounds with significant potential in diagnostics and therapeutics. Understanding their synthesis, structure, and biological interactions is crucial for harnessing their full potential. This guide provides a foundational overview for researchers, encouraging further exploration into the nuanced chemistry and biology of these fascinating molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,5-Anhydroglucitol | C6H12O5 | CID 64960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CCCBDB Experimental bond lengths [cccbdb.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. Catalytic reductive cleavage of methyl α-d-glucoside acetals to ethers using hydrogen as a clean reductant - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. 1,5-Anhydroglucitol, 4TMS derivative [webbook.nist.gov]

- 10. SGLT5 is the renal transporter for 1,5-anhydroglucitol, a major player in two rare forms of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol: A Biochemical Reagent in Glycobiology and Immunology

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol is a synthetically derived monosaccharide that has emerged as a valuable biochemical reagent. Primarily utilized in the field of glycobiology, this compound serves as a versatile tool for studying carbohydrate chemistry and the intricate roles of glycans in biological systems. Recent findings have also highlighted its potential immunomodulatory effects, specifically its inhibitory activity against the NLRP3 inflammasome and its ability to induce apoptosis in macrophages. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key biochemical applications of this compound, with a focus on its role as an inhibitor of the NLRP3 inflammasome. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure features a 1,5-anhydro-D-glucitol core with a benzylidene group protecting the 4- and 6-hydroxyl groups and a deoxy modification at the 3-position.

| Property | Value |

| CAS Number | 152613-20-2 |

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.26 g/mol |

| Melting Point | 142 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Synthesis

The synthesis of this compound is a multi-step process that begins with a suitable protected monosaccharide precursor. A general synthetic approach involves the formation of the benzylidene acetal followed by deoxygenation at the C-3 position.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,5-Anhydro-D-glucitol

-

Benzaldehyde dimethyl acetal

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reagents for deoxygenation (e.g., via a Barton-McCombie deoxygenation or a related method)

-

Appropriate solvents for reaction and purification (e.g., dichloromethane, methanol, ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Benzylidene Acetal Formation:

-

Dissolve 1,5-anhydro-D-glucitol in anhydrous DMF.

-

Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture under reduced pressure to remove methanol formed during the reaction, driving the reaction to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the catalyst with a suitable base (e.g., triethylamine).

-

Extract the product with an organic solvent and purify by silica gel column chromatography to obtain 1,5-Anhydro-4,6-O-benzylidene-D-glucitol.

-

-

Deoxygenation at the C-3 Position:

-

The 3-hydroxyl group of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol is first activated, for example, by conversion to a thiocarbonyl derivative (e.g., a xanthate or a thiocarbamate).

-

The thiocarbonyl derivative is then subjected to radical-mediated deoxygenation using a reagent such as tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent like toluene.

-

The reaction is typically heated to initiate the radical chain reaction.

-

Progress is monitored by TLC.

-

Upon completion, the product is purified from the tin byproducts and other reagents, often by column chromatography, to yield this compound.

-

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized for best results. Appropriate safety precautions should be taken when handling all chemicals.

Biochemical Applications

Role in Glycobiology Research

As a modified monosaccharide, this compound serves as a valuable tool in glycobiology.[1] Its rigid, conformationally restricted structure, due to the 1,5-anhydro bridge and the benzylidene group, makes it a useful probe for studying carbohydrate-protein interactions and the substrate specificity of enzymes involved in glycan metabolism. The absence of the hydroxyl group at the C-3 position can be used to investigate the importance of this specific group in biological recognition and catalysis.

Inhibition of the NLRP3 Inflammasome

A significant and more recently discovered application of this compound is its inhibitory effect on the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

This compound has been shown to inhibit the activation of the NLRP3 inflammasome in human macrophages.[2] This inhibitory activity suggests its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

Logical Flow of NLRP3 Inflammasome Inhibition:

Caption: Inhibition of the NLRP3 inflammasome pathway.

Induction of Macrophage Apoptosis

In addition to its anti-inflammatory effects, this compound has been observed to induce apoptosis in human macrophages.[2] This pro-apoptotic activity could be beneficial in pathological conditions characterized by excessive or prolonged macrophage activation.

Experimental Workflow for Macrophage Apoptosis Assay:

Caption: Workflow for assessing macrophage apoptosis.

Experimental Protocol: Macrophage Apoptosis Assay

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

To differentiate the monocytes into macrophages, seed the cells in a 6-well plate at a density of 1 x 10⁶ cells/well and treat with PMA (e.g., 100 ng/mL) for 48 hours.

-

After differentiation, wash the adherent macrophages with PBS to remove non-adherent cells.

-

-

Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Treat the differentiated macrophages with various concentrations of the compound (e.g., 1, 10, 50 µM) in fresh culture medium. Include a vehicle control (DMSO).

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Apoptosis Staining and Analysis:

-

After incubation, gently collect the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Use appropriate gating strategies to distinguish between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

-

Quantitative Data

Currently, specific quantitative data such as IC₅₀ values for the inhibition of NLRP3 inflammasome activation by this compound are not widely available in the public domain and represent an area for further investigation. The pro-apoptotic effect on macrophages has been qualitatively described.[2]

Signaling Pathway

The NLRP3 inflammasome is activated through a two-signal process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that lead to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, crystalline substances, and pore-forming toxins, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.

NLRP3 Inflammasome Signaling Pathway:

Caption: A simplified diagram of the NLRP3 inflammasome signaling pathway.

Conclusion

This compound is a specialized biochemical reagent with established utility in glycobiology and emerging potential in immunology. Its ability to inhibit the NLRP3 inflammasome and induce macrophage apoptosis positions it as an interesting candidate for further investigation in the context of inflammatory and autoimmune diseases. This guide provides the foundational technical information for researchers and drug development professionals to explore the applications of this compound in their respective fields. Further studies are warranted to elucidate the precise molecular mechanisms of its action and to quantify its inhibitory potency.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

stereochemistry of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

An In-depth Technical Guide on the Stereochemistry of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the , a conformationally restricted carbohydrate derivative of interest in glycobiology and medicinal chemistry. The rigid chair conformation, enforced by the 1,5-anhydro bridge and the 4,6-O-benzylidene acetal, defines its three-dimensional structure and dictates its interactions with biological targets. This document outlines the key stereochemical features, supported by available spectroscopic data and conformational analysis. Experimental protocols for the synthesis and characterization of related compounds are also detailed to provide a framework for working with this molecule.

Introduction

This compound is a synthetic monosaccharide derivative. Its structure is derived from D-glucose, with three key modifications that establish its stereochemistry:

-

1,5-Anhydro Bridge: An ether linkage between C-1 and C-5 locks the pyranose-like ring into a stable six-membered ring system.

-

4,6-O-Benzylidene Acetal: A cyclic acetal formed between the hydroxyl groups at C-4 and C-6 and benzaldehyde creates a rigid fused ring system.

-

3-Deoxy Functionality: The absence of a hydroxyl group at the C-3 position introduces a methylene group, altering the electronic and steric properties of that region of the molecule.

These structural features result in a molecule that is conformationally restricted to a chair conformation[1]. This conformational rigidity makes it a valuable tool in drug design and the study of carbohydrate-protein interactions, as it presents a well-defined and stable three-dimensional structure.

Stereochemical Configuration

The absolute configuration of the stereocenters in this compound is inherited from its parent sugar, D-glucose. The stereocenters are located at C-1, C-2, C-4, and C-5 of the anhydroglucitol ring, as well as the benzylic carbon of the benzylidene group. Based on the D-glucitol precursor, the expected configurations are:

-

C-1: (R)

-

C-2: (R)

-

C-4: (R)

-

C-5: (S)

The benzylidene acetal can exist as two diastereomers depending on the orientation of the phenyl group (axial or equatorial). Typically, the thermodynamically more stable isomer with the phenyl group in the equatorial position is predominantly formed during synthesis.

Conformational Analysis

The 1,5-anhydro bridge and the fused 4,6-O-benzylidene ring system severely restrict the conformational flexibility of the molecule, locking it into a rigid chair conformation. In this conformation, the substituents on the anhydroglucitol ring will adopt specific axial or equatorial orientations.

The workflow for determining the stereochemistry of this molecule is outlined below:

Spectroscopic Data (Reference Compound)

Table 1: NMR Data for 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol [2]

| Proton | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Carbon | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| H-1 | 4.98 (d, J = 3.5 Hz) | PhC H | 102.3 |

| Benzylidene Acetal (PhCH) | 5.52 (s) | Toluoyl Carbonyl (C=O) | 165.8 |

| Toluoyl Aromatic | 7.21–7.83 (m) |

Note: The table presents partial data for a reference compound. The chemical shifts and coupling constants for the target molecule will differ, particularly around the C-2 and C-3 positions.

Experimental Protocols (General Procedures)

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, the synthesis would likely follow a multi-step sequence involving standard carbohydrate chemistry techniques. Below are general protocols for the key transformations, based on the synthesis of similar compounds.

Benzylidene Acetal Protection

This procedure protects the 4- and 6-hydroxyl groups of a glucitol derivative.

Materials:

-

Glucitol derivative

-

α,α-Dimethoxytoluene or Benzaldehyde

-

Catalytic acid (e.g., p-toluenesulfonic acid or ZnCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

Procedure:

-

Dissolve the glucitol derivative in anhydrous DMF.

-

Add α,α-dimethoxytoluene (or benzaldehyde and a dehydrating agent).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture (e.g., to 60°C) under reduced pressure to remove methanol (or water) formed during the reaction.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the acid catalyst with a base (e.g., triethylamine).

-

Remove the solvent under reduced pressure.

-

Purify the product by silica gel column chromatography.

Deoxygenation at C-3

A common method for deoxygenation at a specific hydroxyl group involves a two-step process: conversion to a good leaving group (e.g., a tosylate or mesylate) followed by reductive cleavage. A Barton-McCombie deoxygenation is another widely used method.

Step 1: Tosylation/Mesylation

-

Dissolve the 4,6-O-benzylidene protected glucitol in anhydrous pyridine or dichloromethane.

-

Cool the solution to 0°C.

-

Add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with ice-water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by chromatography or recrystallization.

Step 2: Reductive Cleavage

-

Dissolve the tosylate or mesylate in an appropriate solvent (e.g., tetrahydrofuran).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), carefully at 0°C.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Carefully quench the excess reducing agent by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting salts and wash with the reaction solvent.

-

Concentrate the filtrate and purify the 3-deoxy product by column chromatography.

1,5-Anhydro Bridge Formation

The formation of the 1,5-anhydro bridge typically involves an intramolecular nucleophilic substitution, where the C-5 hydroxyl group displaces a leaving group at C-1. This is often achieved from a precursor where C-1 has a suitable leaving group, such as a bromide.

Conclusion

The is well-defined due to its rigid polycyclic structure. The D-glucitol backbone establishes the absolute configuration of the chiral centers, while the 1,5-anhydro bridge and the 4,6-O-benzylidene acetal lock the molecule into a stable chair conformation. This conformational rigidity is a key feature that makes this compound a valuable substrate for studies in glycobiology and as a scaffold in medicinal chemistry. Further detailed spectroscopic and crystallographic studies on this specific molecule would be beneficial to precisely determine its three-dimensional structure and provide a more complete understanding of its stereochemical properties.

References

Methodological & Application

synthesis protocol for 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

An Application Note for the Synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

This document provides a detailed protocol for the chemical synthesis of this compound, a valuable carbohydrate derivative for research in glycobiology and medicinal chemistry. The synthesis is a two-step process commencing with the selective protection of 1,5-anhydro-D-glucitol, followed by a deoxygenation at the C-3 position.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.

| Step | Reaction | Key Reagents | Typical Reaction Time | Typical Yield |

| 1 | 4,6-O-Benzylidene protection | 1,5-Anhydro-D-glucitol, Benzaldehyde dimethyl acetal, Copper(II) triflate (cat.) | 1-2 hours | ~80% |

| 2a | Xanthate formation | 1,5-Anhydro-4,6-O-benzylidene-D-glucitol, Sodium hydride, Carbon disulfide, Methyl iodide | 2-4 hours | ~90% |

| 2b | Barton-McCombie Deoxygenation | S-methyl xanthate intermediate, Tributyltin hydride, AIBN (cat.) | 4-6 hours | >80% |

Experimental Protocols

Step 1: Synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol

This procedure outlines the selective protection of the 4- and 6-hydroxyl groups of 1,5-anhydro-D-glucitol using a benzylidene acetal.

Materials:

-

1,5-Anhydro-D-glucitol

-

Benzaldehyde dimethyl acetal

-

Copper(II) triflate (Cu(OTf)₂)

-

Anhydrous acetonitrile (CH₃CN)

-

Triethylamine (Et₃N)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 1,5-anhydro-D-glucitol (1.0 equivalent) in anhydrous acetonitrile, add benzaldehyde dimethyl acetal (1.2 equivalents).

-

Add a catalytic amount of copper(II) triflate (0.05-0.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]

-

Upon completion, quench the reaction by adding triethylamine (0.2 equivalents).

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1,5-anhydro-4,6-O-benzylidene-D-glucitol as a white solid.

Step 2: Synthesis of this compound via Barton-McCombie Deoxygenation

This step involves the deoxygenation of the 3-hydroxyl group and is performed in two parts: formation of an S-methyl xanthate followed by its radical-mediated reduction.

Part A: Formation of the S-methyl xanthate intermediate

Materials:

-

1,5-Anhydro-4,6-O-benzylidene-D-glucitol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Carbon disulfide (CS₂)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred suspension of sodium hydride (1.5 equivalents, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 1,5-anhydro-4,6-O-benzylidene-D-glucitol (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add carbon disulfide (2.0 equivalents) dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Stir the reaction at room temperature for 1 hour, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude S-methyl xanthate is typically used in the next step without further purification.

Part B: Reductive deoxygenation of the xanthate

Materials:

-

Crude S-methyl xanthate from Part A

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve the crude S-methyl xanthate (1.0 equivalent) in anhydrous toluene under an inert atmosphere.

-

Add tributyltin hydride (1.5 equivalents) to the solution.

-

Add a catalytic amount of AIBN (0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using an appropriate eluent system to afford the final product, this compound.[2][3]

Synthesis Workflow

References

Application Notes and Protocols for the Purification of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol using silica gel column chromatography. This method is essential for obtaining a high-purity product, which is a critical step in the synthesis of various biologically active molecules and glycobiology research.[1][2] The protocol outlines the selection of the stationary and mobile phases, preparation of the column, sample application, elution, and fraction analysis.

Introduction

This compound is a valuable intermediate in carbohydrate chemistry. The benzylidene acetal serves as a protecting group for the 4 and 6-hydroxyl groups, allowing for selective reactions at other positions.[3] Effective purification of this compound is crucial for the success of subsequent synthetic steps. Column chromatography is a widely used technique for the purification of such carbohydrate derivatives due to its efficiency in separating compounds with similar polarities.

Data Presentation

The efficiency of column chromatography purification can be evaluated based on the solvent system used and the corresponding retention factor (Rf) values on Thin Layer Chromatography (TLC). The following table summarizes typical data for the purification of this compound.

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (gradient) |

| Typical Starting Eluent | 3:1 Hexane:Ethyl Acetate (v/v) |

| Typical Final Eluent | 1:1 Hexane:Ethyl Acetate (v/v) |

| Rf of Target Compound | ~0.4 in 2:1 Hexane:Ethyl Acetate |

| Rf of Common Impurities | Varies (typically more polar or less polar) |

| Detection Method (TLC) | UV light (254 nm) and/or charring with a staining solution (e.g., potassium permanganate or ceric ammonium molybdate) |

Experimental Protocol

This protocol details the step-by-step methodology for the purification of this compound using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass chromatography column

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC development chamber

-

UV lamp

-

Staining solution (e.g., potassium permanganate)

-

Rotary evaporator

Procedure:

-

Selection of Solvent System:

-

Perform TLC analysis of the crude product using different ratios of hexane and ethyl acetate to determine the optimal solvent system for separation.

-

The ideal solvent system should provide an Rf value of approximately 0.3-0.4 for the target compound and good separation from impurities.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 3:1 hexane:ethyl acetate).

-

Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and bubble-free packed bed.

-

Drain the excess solvent until the solvent level is just at the top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Carefully add the eluent to the top of the column.

-

Begin elution with the starting solvent system (e.g., 3:1 hexane:ethyl acetate).

-

Collect fractions in separate tubes.

-

Gradually increase the polarity of the eluent (e.g., to 2:1, then 1:1 hexane:ethyl acetate) to elute compounds with higher polarity. This can be done in a stepwise or continuous gradient.

-

-

Fraction Analysis:

-

Monitor the elution process by performing TLC analysis on the collected fractions.

-

Spot each fraction on a TLC plate and develop it in the appropriate solvent system.

-

Visualize the spots under a UV lamp and/or by staining.

-

Identify the fractions containing the pure desired product.

-

-

Product Isolation:

-

Combine the pure fractions containing this compound.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

-

Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, mass spectrometry).

-

Visualization

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

Caption: Workflow for Column Chromatography Purification.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Benzylidene Protected Glucitols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucitol, a sugar alcohol derived from glucose, and its derivatives are pivotal in various industrial and pharmaceutical applications. The strategic protection of glucitol's hydroxyl groups is crucial for regioselective synthesis of complex molecules. Benzylidene acetals are frequently employed as protecting groups due to their relative stability and the potential for stereoselective introduction. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of the resulting benzylidene-protected glucitol isomers. This document provides detailed application notes and experimental protocols for the synthesis and comprehensive NMR analysis of these compounds.

Data Presentation: NMR Spectroscopic Data

The ¹H and ¹³C NMR chemical shifts (δ) are highly sensitive to the stereochemistry and conformation of the benzylidene acetal rings. The following tables summarize the NMR data for common isomers of dibenzylidene-D-glucitol.

Table 1: ¹H NMR Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) Data for Dibenzylidene-D-Glucitol Isomers

| Proton | 1,3:2,4-di-O-benzylidene-D-sorbitol (DMSO-d₆) |

| H-1a | 3.55 (dd, J = 10.5, 4.5 Hz) |

| H-1b | 4.15 (dd, J = 10.5, 1.5 Hz) |

| H-2 | 4.05 (ddd, J = 10.5, 4.5, 1.5 Hz) |

| H-3 | 4.20 (t, J = 10.5 Hz) |

| H-4 | 4.30 (t, J = 10.5 Hz) |

| H-5 | 3.80 (m) |

| H-6a | 3.65 (m) |

| H-6b | 3.75 (m) |

| Ph-CH (acetal) | 5.60 (s), 5.65 (s) |

| Ph-H (aromatic) | 7.25-7.50 (m) |

| OH-5 | 4.80 (d, J = 5.0 Hz) |

| OH-6 | 4.40 (t, J = 5.5 Hz) |

Note: Data for 1,3:2,4-di-O-benzylidene-D-sorbitol is presented as a close analog due to the limited availability of fully assigned data for the corresponding D-glucitol isomer.

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data for Dibenzylidene-D-Glucitol Isomers

| Carbon | 1,3:2,4-di-O-benzylidene-D-sorbitol (DMSO-d₆) | 2,4:3,5-di-O-benzylidene-D-glucitol (CDCl₃) |

| C-1 | 69.0 | - |

| C-2 | 78.5 | - |

| C-3 | 79.5 | - |

| C-4 | 77.0 | - |

| C-5 | 71.0 | - |

| C-6 | 62.5 | - |

| Ph-CH (acetal) | 101.0, 101.5 | 100.4, 100.5[1] |

| C-ipso | 138.0, 138.2 | - |

| C-ortho | 126.5 | - |

| C-meta | 128.8 | - |

| C-para | 128.0 | - |

Experimental Protocols

Protocol 1: Synthesis of 2,4:3,5-di-O-benzylidene-D-Glucitol[2][3]

This protocol describes a multi-step synthesis starting with the protection of the primary hydroxyl groups, followed by benzaldehyde acetal formation, and subsequent deprotection.

Materials:

-

D-glucitol

-

Pyridine (dry)

-

Benzoyl chloride

-

Chloroform

-

Sodium methoxide in methanol

-

Benzaldehyde

-

Anhydrous Zinc chloride (ZnCl₂)

-

Ethanol

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., benzene:methanol 8:2)

Procedure:

-

Synthesis of 1,6-di-O-benzoyl-D-Glucitol:

-

Dissolve D-glucitol in dry pyridine in a round-bottom flask submerged in an ice bath.

-

Add benzoyl chloride dropwise with stirring.

-

Continue stirring for 5 hours and then leave the mixture overnight.

-

Pour the reaction mixture onto crushed ice with stirring.

-

Filter the resulting white precipitate, wash with distilled water, and recrystallize from ethanol.

-

-

Synthesis of 1,6-di-O-benzoyl-2,4:3,5-di-O-benzylidene-D-Glucitol:

-

To a round-bottom flask, add 1,6-di-O-benzoyl-D-glucitol, anhydrous zinc chloride, and benzaldehyde.

-

Stir the mixture at room temperature overnight. If the mixture agglomerates, add a small amount of ethanol.

-

Filter the white precipitate and recrystallize from ethanol.

-

-

Synthesis of 2,4:3,5-di-O-benzylidene-D-Glucitol:

-

Dissolve 1,6-di-O-benzoyl-2,4:3,5-di-O-benzylidene-D-glucitol in chloroform.

-

Add a solution of sodium methoxide in methanol dropwise and stir at room temperature for 5 hours.

-

Leave the mixture overnight without stirring.

-

Filter the white precipitate, wash with distilled water, and recrystallize from chloroform.

-

-

Purification and Characterization:

-

Monitor the progress of all reactions by Thin-Layer Chromatography (TLC).

-

Purify the final product by silica gel column chromatography.

-

Characterize the synthesized compound using FT-IR and ¹H-NMR spectroscopy.

-

Protocol 2: NMR Spectroscopic Analysis

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

-

Synthesized benzylidene protected glucitol sample

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified benzylidene protected glucitol in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Ensure the sample is fully dissolved.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the protons of the glucitol backbone, the acetal methine protons, and the aromatic protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

The chemical shift of the acetal carbon is particularly diagnostic for the ring structure (dioxane vs. dioxolane).[1]

-

-

Two-Dimensional (2D) NMR Spectroscopy:

-

For unambiguous assignments, perform 2D NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the glucitol backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

-

Visualizations

Caption: Synthetic pathway for 2,4:3,5-di-O-benzylidene-D-Glucitol.

Caption: Workflow for the NMR analysis of benzylidene protected glucitols.

References

Application Notes and Protocols for the Mass Spectrometry Characterization of 1,5-Anhydro-D-glucitol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization and quantification of 1,5-anhydro-D-glucitol (1,5-AG) and its derivatives using mass spectrometry. 1,5-AG is a validated biomarker for short-term glycemic control, and its accurate measurement is crucial in diabetes research and management.[1][2] The following sections detail experimental protocols, data presentation, and relevant biological pathways.

Introduction to 1,5-Anhydro-D-glucitol (1,5-AG)